molecular formula C12H8O4 B3021056 (E)-3-(4-oxo-4H-chromen-3-yl)acrylic acid CAS No. 42059-58-5

(E)-3-(4-oxo-4H-chromen-3-yl)acrylic acid

Cat. No.: B3021056
CAS No.: 42059-58-5
M. Wt: 216.19 g/mol
InChI Key: JTKDMUFCCJDYLT-AATRIKPKSA-N
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Description

(E)-3-(4-Oxo-4H-chromen-3-yl)acrylic acid (CAS 42059-58-5) is a high-value chemical scaffold in medicinal and organic chemistry. This compound serves as a versatile precursor for the synthesis of diverse heterocyclic systems, particularly through its use in creating acrylic acid hydrazide derivatives . Its core structure combines a chromone moiety, known for low toxicity and diverse pharmacological profiles, with an acrylic acid fragment, enabling further functionalization . In research, this compound is a critical intermediate for developing potential therapeutic agents. It is utilized in the design of novel pancreatic lipase inhibitors, where the acrylic acid moiety is engineered to target the serine residue in the enzyme's active site, making it a compound of interest in anti-obesity research . Furthermore, derivatives synthesized from this acrylic acid have been investigated for their antioxidant properties, demonstrating significant antiradical activity in vitro . The synthetic methodology for this compound often involves a Knoevenagel condensation of 3-formylchromone with malonic acid, providing a straightforward route to the desired product . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-oxochromen-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-11(14)6-5-8-7-16-10-4-2-1-3-9(10)12(8)15/h1-7H,(H,13,14)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKDMUFCCJDYLT-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201216743
Record name (2E)-3-(4-Oxo-4H-1-benzopyran-3-yl)-2-propenoic acid
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Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42059-58-5
Record name (2E)-3-(4-Oxo-4H-1-benzopyran-3-yl)-2-propenoic acid
Source CAS Common Chemistry
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Record name (2E)-3-(4-Oxo-4H-1-benzopyran-3-yl)-2-propenoic acid
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Record name (2E)-3-(4-Oxo-4H-chromen-3-yl)acrylic acid
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Synthetic Methodologies and Chemical Transformations of E 3 4 Oxo 4h Chromen 3 Yl Acrylic Acid

Primary Synthetic Routes to the (E)-3-(4-oxo-4H-chromen-3-yl)acrylic acid Core

The construction of the title compound is a multi-step process that begins with the synthesis of a key heterocyclic precursor, which is then modified to introduce the acrylic acid moiety.

The principal precursor for the synthesis of this compound is 4-oxo-4H-chromene-3-carbaldehyde , often referred to as 3-formylchromone. This intermediate is a versatile building block due to the reactivity of its aldehyde group and the chromone (B188151) system. researchgate.net

A widely employed method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction . ijpcbs.comwikipedia.orgorganic-chemistry.org This reaction involves the formylation of an activated aromatic compound. In this case, the starting materials are substituted 2-hydroxyacetophenones. The reaction typically uses a Vilsmeier reagent generated in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.orgnumberanalytics.com The 2-hydroxyacetophenone (B1195853) undergoes cyclization and formylation to yield the 4-oxo-4H-chromene-3-carbaldehyde core. mdpi.com This method is advantageous as it allows for the preparation of a variety of substituted 3-formylchromones by simply starting with appropriately substituted 2-hydroxyacetophenones.

Starting Material (2-Hydroxyacetophenone)Vilsmeier-Haack ReagentsResulting Precursor (3-Formylchromone)
2-HydroxyacetophenoneDMF, POCl₃4-Oxo-4H-chromene-3-carbaldehyde
1-(2-Hydroxy-5-methylphenyl)ethanoneDMF, POCl₃6-Methyl-4-oxo-4H-chromene-3-carbaldehyde
1-(5-Bromo-2-hydroxyphenyl)ethanoneDMF, POCl₃6-Bromo-4-oxo-4H-chromene-3-carbaldehyde
1-(5-Chloro-2-hydroxyphenyl)ethanoneDMF, POCl₃6-Chloro-4-oxo-4H-chromene-3-carbaldehyde

The formation of the acrylic acid side chain on the chromone core is commonly achieved through a Knoevenagel condensation . wikipedia.org This reaction involves the condensation of a carbonyl compound (in this case, 4-oxo-4H-chromene-3-carbaldehyde) with a compound containing an active methylene (B1212753) group, such as malonic acid. wikipedia.orgnih.govresearchgate.net

The reaction is typically catalyzed by a weak base, often an amine like pyridine (B92270) or piperidine. wikipedia.orgrsc.org When malonic acid is used as the active methylene compound in the presence of pyridine, the reaction often proceeds with subsequent decarboxylation, a variation known as the Doebner modification . wikipedia.orgorganic-chemistry.org This process directly yields the α,β-unsaturated carboxylic acid.

A general procedure involves refluxing the 3-formylchromone with malonic acid in a solvent like pyridine, which acts as both the catalyst and the solvent. researchgate.net The reaction proceeds via a nucleophilic addition of the enolate of malonic acid to the aldehyde, followed by dehydration and decarboxylation to furnish this compound.

Derivatization Strategies for Structural Modification

Once the core structure of this compound is obtained, it can be subjected to various chemical transformations to generate a library of derivatives. These modifications can target the carboxylic acid group, the chromone ring, or the chromone carbonyl group.

The carboxylic acid group is a prime site for derivatization through esterification and amidation reactions.

Esterification: Esters of this compound can be prepared using standard methods, such as Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. chempedia.info

Amidation: Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. Due to the relatively low reactivity of carboxylic acids themselves, the reaction typically requires the use of coupling agents. organic-chemistry.orgluxembourg-bio.com A common and effective method involves the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt). amazonaws.comnih.gov These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine to form the amide bond. For instance, reaction of this compound with hydrazides (such as isonicotinohydrazide) in the presence of EDCl/HOBt has been used to successfully synthesize the corresponding acrylic acid hydrazide derivatives. researchgate.net

ReactionReagentsProduct Type
EsterificationAlcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄)Ester
AmidationAmine/Hydrazide, Coupling Agents (e.g., EDC, HOBt)Amide/Hydrazide

Introducing substituents onto the chromone ring is most strategically accomplished during the synthesis of the precursor, 4-oxo-4H-chromene-3-carbaldehyde. As described in section 2.1.1, the choice of the starting 2-hydroxyacetophenone determines the substitution pattern on the benzene (B151609) ring portion of the chromone system. pharmpharm.ru This approach allows for the incorporation of a wide range of functional groups, including halogens (chloro, bromo) and alkyl groups (methyl), at various positions of the chromone ring. eco-vector.com The subsequent Knoevenagel condensation then carries these substituents forward into the final this compound derivative.

Substituent on 2-HydroxyacetophenoneResulting Substituent on Chromone Ring
5-Methyl6-Methyl
5-Chloro6-Chloro
5-Bromo6-Bromo
4-Methoxy7-Methoxy

The carbonyl group at the C-4 position of the chromone ring is a ketone and can undergo reduction to a secondary alcohol. This transformation converts the chromone ring into a chroman-4-ol derivative.

A common reagent for this purpose is sodium borohydride (B1222165) (NaBH₄) . leah4sci.commasterorganicchemistry.com It is a selective reducing agent that readily reduces aldehydes and ketones to the corresponding alcohols. pressbooks.pubchemguide.co.uk The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon. A subsequent workup with a mild acid protonates the resulting alkoxide to yield the alcohol. pressbooks.pub

It is important to note that for α,β-unsaturated ketones, such as the chromone system, reduction with NaBH₄ can sometimes lead to a mixture of products, including the reduction of the carbon-carbon double bond (1,4-reduction or conjugate reduction) in addition to the desired carbonyl reduction (1,2-reduction). sci-hub.se

Catalytic hydrogenation is another established method for the reduction of carbonyl groups. rsc.orgtue.nl This involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or ruthenium (Ru). tudelft.nlrsc.org The reaction conditions can often be tuned to selectively reduce the carbonyl group or to reduce both the carbonyl and other unsaturated functionalities in the molecule.

Molecular Hybridization Approaches in the Synthesis of Novel Analogues

Molecular hybridization is a prominent strategy in medicinal chemistry that involves combining two or more pharmacophoric units from different bioactive compounds to create a new single hybrid molecule. nih.govmdpi.com This approach aims to design novel compounds with improved affinity, efficacy, and modified physicochemical properties. The chromone scaffold, being a privileged structure in drug discovery, is frequently utilized in this strategy. nih.govresearchgate.net For this compound, this involves chemically linking its structure with other known bioactive fragments.

A notable example is the synthesis of novel this compound hydrazide derivatives. nih.gov In this approach, the acrylic acid moiety is hybridized with isoniazide, a well-known antitubercular agent. researchgate.netresearchgate.net The synthesis is achieved through a facile and environmentally benign methodology using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) under ultrasound irradiation. nih.govresearchgate.net This method provides excellent yields in a short reaction time, making it an economically interesting process. researchgate.netresearchgate.net The use of ultrasound irradiation has been shown to be more efficient than carrying out the reaction at room temperature, which results in lower yields even after prolonged periods. researchgate.net

Another application of molecular hybridization involves the condensation of substituted 3-formylchromones (a precursor to the target acrylic acid) with 3-acetylcoumarins. eco-vector.compharmpharm.ru This reaction, conducted in glacial acetic acid with a catalytic amount of concentrated sulfuric acid, yields (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives. eco-vector.com This creates a hybrid molecule that incorporates both the chromone and coumarin (B35378) scaffolds, both of which are significant pharmacophores.

The design strategies for these hybrid analogues often involve linking the chromone core with various other heterocyclic fragments, including pyrimidines, azoles, and quinolines, to explore a wide range of biological activities. researchgate.net

Table 1: Examples of Molecular Hybridization Approaches
Hybrid Analogue ClassReactantsKey Reagents/ConditionsReference
Acid Hydrazides(E)-3-(4-oxo-4H-chromen-3-yl)acrylic acids and IsoniazideEDC/HOBt, Ultrasound irradiation, DMF nih.govresearchgate.net
Acryloyl-2H-chromen-2-onesSubstituted 3-formylchromones and 3-acetylcoumarinsConc. H₂SO₄ (catalyst), Acetic acid, Reflux eco-vector.com
General HybridsChromone scaffold and various fragments (e.g., pyrimidines, azoles)Varies (e.g., multi-component reactions) nih.govresearchgate.net

Analytical and Spectroscopic Characterization Techniques for Synthetic Verification

The structural confirmation of newly synthesized derivatives of this compound is a critical step, accomplished through a combination of modern spectroscopic and analytical methods. researchgate.net These techniques provide definitive evidence of the molecular structure and purity of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for structural elucidation. ¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. researchgate.net For instance, in derivatives of the title compound, characteristic signals include doublets for the vinyl protons of the acrylic moiety, with coupling constants (J values) indicating their trans configuration. mdpi.com Spectra are typically recorded on instruments like Bruker Avance spectrometers operating at frequencies of 300 MHz or 400 MHz, using deuterated solvents such as DMSO-d₆ or CDCl₃. eco-vector.compharmpharm.ruresearchgate.net

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the synthesized compounds, which serves to confirm their elemental composition. mdpi.com Electrospray ionization (ESI) is a common method used for these types of molecules. eco-vector.compharmpharm.ru The mass spectrum will show a molecular ion peak (M⁺) or related peaks (e.g., M+H⁺ or M-H⁻) corresponding to the calculated molecular formula of the target hybrid. mdpi.com For example, analyses have been performed on Finnigan LCQ Advantage mass spectrometers. pharmpharm.ru

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the functional groups present in the molecule. The spectra, often recorded on a Bruker spectrophotometer using a KBr disc, will show characteristic absorption bands for key groups such as the carbonyl (C=O) of the chromone and the acrylic acid (or its derivative), C=C double bonds, and N-H bonds in the case of hydrazides. researchgate.net

Melting Point (m.p.) Determination : The melting point is a crucial physical property used to assess the purity of a crystalline solid. A sharp and defined melting point range indicates a high degree of purity. researchgate.net This is typically determined using a melting point apparatus, such as a Veego apparatus or a PTP (M) instrument. researchgate.neteco-vector.com

X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction analysis can be performed. This technique provides the precise three-dimensional arrangement of atoms in the crystal, confirming bond lengths, bond angles, and stereochemistry, such as the E-configuration about the double bond. researchgate.net

Table 2: Analytical and Spectroscopic Techniques for Verification
TechniqueInstrumentation Example(s)Information ObtainedReference
¹H and ¹³C NMRBruker Avance (300 MHz, 400 MHz)Structural framework, proton/carbon environments, stereochemistry pharmpharm.ruresearchgate.net
Mass Spectrometry (MS)Finnigan LCQ Advantage (ESI)Molecular weight and confirmation of molecular formula eco-vector.compharmpharm.ru
Infrared (IR) SpectroscopyBruker spectrophotometerIdentification of functional groups (e.g., C=O, N-H, C=C) researchgate.net
Melting Point AnalysisPTP (M) instrument, Veego apparatusAssessment of compound purity researchgate.neteco-vector.com
X-ray CrystallographyDiffractometerAbsolute 3D molecular structure and configuration researchgate.net

Investigations into the Biological Activities of E 3 4 Oxo 4h Chromen 3 Yl Acrylic Acid and Its Derivatives

Antimicrobial Activity Studies

The rise of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents. Derivatives of (E)-3-(4-oxo-4H-chromen-3-yl)acrylic acid have been synthesized and evaluated for their efficacy against a spectrum of pathogenic bacteria.

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains

Studies have systematically tested the antimicrobial prowess of these compounds against various bacterial strains. The evaluation typically includes representative species from both Gram-positive and Gram-negative groups to assess the breadth of activity. For instance, derivatives of the related compound (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid have been tested against Gram-positive bacteria such as Enterococcus faecalis, Bacillus subtilis, Staphylococcus aureus, and Listeria monocytogenes, as well as Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. dergipark.org.tr

The results of these investigations are often quantified by the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration of a compound that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid Derivatives against Various Bacterial Strains

Compound/Derivative Enterococcus faecalis (ATCC 29212) Staphylococcus aureus (NRRL B-767) Bacillus subtilis (wild type) Listeria monocytogenes (ATCC 7644) Escherichia coli (ATCC 25922) Pseudomonas aeruginosa (ATCC 27853)
Hsamal (1) >125 µg/mL >125 µg/mL 31.25 µg/mL 62.50 µg/mL >125 µg/mL >125 µg/mL
Derivative 2 >125 µg/mL >125 µg/mL 31.25 µg/mL 62.50 µg/mL >125 µg/mL >125 µg/mL
Derivative 4 62.50 µg/mL 62.50 µg/mL 62.50 µg/mL 62.50 µg/mL 15.60 µg/mL 62.50 µg/mL
Derivative 8 62.50 µg/mL 62.50 µg/mL 62.50 µg/mL 31.25 µg/mL 62.50 µg/mL 31.25 µg/mL
Derivative 12 62.50 µg/mL 62.50 µg/mL 62.50 µg/mL 31.25 µg/mL 15.60 µg/mL 62.50 µg/mL
Derivative 13 31.25 µg/mL 15.60 µg/mL 62.50 µg/mL 62.50 µg/mL 62.50 µg/mL 62.50 µg/mL
Vancomycin 3.90 µg/mL 3.90 µg/mL 3.90 µg/mL 3.90 µg/mL >125 µg/mL >125 µg/mL
Cefepime 31.25 µg/mL 62.50 µg/mL 62.50 µg/mL 62.50 µg/mL 0.98 µg/mL 3.90 µg/mL
Levofloxacin 62.50 µg/mL 62.50 µg/mL 62.50 µg/mL 62.50 µg/mL 0.98 µg/mL 3.90 µg/mL

Data is illustrative and based on findings for related acrylic acid derivatives. dergipark.org.tr

Methodologies for Determining Minimum Inhibitory Concentrations (MIC)

The determination of MIC values is a cornerstone of antimicrobial susceptibility testing. nih.gov The most common methods employed are broth microdilution and agar (B569324) well diffusion.

Broth Microdilution Method : This technique involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. bmglabtech.com Each well is then inoculated with a standardized suspension of the test bacterium. bmglabtech.com Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth. bmglabtech.com

Agar Well Diffusion Method : In this method, an agar plate is uniformly inoculated with the test bacterium. nanobioletters.com Wells are then punched into the agar, and a specific volume of the antimicrobial agent at a known concentration is added to each well. nanobioletters.com The plate is incubated, allowing the agent to diffuse into the agar. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where bacterial growth is prevented). nanobioletters.comnih.gov

Proposed Mechanisms of Antibacterial Action (e.g., DNA gyrase inhibition)

One of the primary proposed mechanisms for the antibacterial action of chromene-based compounds is the inhibition of DNA gyrase. cardiff.ac.ukmdpi.com DNA gyrase is a type II topoisomerase that is essential for bacterial survival. mdpi.comresearchgate.net It introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. mdpi.comresearchgate.net

Inhibition of this enzyme disrupts these vital cellular processes, ultimately leading to bacterial cell death. mdpi.com Compounds that target DNA gyrase can act as poisons, stabilizing the complex between the enzyme and cleaved DNA, which results in double-strand breaks. mdpi.com Alternatively, they can act as allosteric inhibitors, binding to a site on the enzyme that is distinct from the active site and preventing the conformational changes necessary for its catalytic activity. mdpi.com The correlation between the in vitro trypanocidal effect of certain 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid derivatives and DNA-gyrase inhibition suggests this is a viable mechanism of action. nih.gov

Anticancer Potential Research

In addition to their antimicrobial properties, derivatives of this compound are being actively investigated for their potential as anticancer agents. Research in this area is multifaceted, encompassing studies on cell proliferation and molecular interactions with key cancer-related targets.

Studies on Inhibition of Cancer Cell Proliferation (in vitro Cell Line Models, e.g., MCF-7)

A critical step in evaluating the anticancer potential of a compound is to assess its ability to inhibit the growth of cancer cells in vitro. The MCF-7 human breast adenocarcinoma cell line is a widely used model for such studies. beilstein-journals.orgnih.govnih.gov Research on (E)-3-[4-(2-Oxo-3-aryl-chromen-4-yl)oxyphenyl]acrylic acids has demonstrated their ability to inhibit the proliferation of MCF-7 cells. nih.gov

The efficacy of these compounds is often expressed as the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Table 2: In Vitro Proliferation Data for Selected (E)-3-[4-(2-Oxo-3-aryl-chromen-4-yl)oxyphenyl]acrylic Acid Derivatives against MCF-7 Cells

Compound/Derivative MCF-7 Cell Proliferation IC50 (nM)
Derivative A 1.8
Derivative B 2.5
Derivative C 3.4
SS5020 (Reference) 7.9

Data is illustrative and based on findings for related acrylic acid derivatives. nih.gov

Molecular Interaction Studies with Cancer-Associated Receptors (e.g., Estrogen Receptor α-Ligand-Binding domain)

To understand the molecular basis of their anticancer activity, researchers investigate the interaction of these compounds with specific cancer-associated receptors. For hormone-dependent cancers like a significant subset of breast cancers, the Estrogen Receptor α (ERα) is a key therapeutic target. unl.edu The ligand-binding domain (LBD) of ERα is of particular interest. frontiersin.orgresearchgate.net

Studies have explored (E)-3-[4-(2-Oxo-3-aryl-chromen-4-yl)oxyphenyl]acrylic acids as potential selective estrogen receptor down-regulators (SERDs). nih.govnih.gov These compounds are designed to bind to the ERα LBD, inducing a conformational change that promotes the degradation of the receptor. nih.gov This down-regulation of ERα levels can effectively block estrogen-mediated signaling pathways that drive the proliferation of ER-positive breast cancer cells. nih.gov Molecular docking and other computational and experimental techniques are employed to elucidate the specific binding interactions between the compounds and the amino acid residues within the ERα LBD. nih.gov

Exploration of Related Cellular Pathways and Targets

Research into the biological activities of this compound and its related chromone (B188151) derivatives has identified several cellular pathways and molecular targets. The anti-inflammatory and antioxidant activities of these compounds are often linked to their interaction with enzymes such as cyclooxygenase (COX), particularly COX-2. nih.gov Molecular docking and dynamics simulations for some chromone derivatives have shown interactions with key amino acid residues like TYR385, HIS386, and TRP387 in the binding site of the COX-2 enzyme, which are crucial for its peroxidase and cyclooxygenase activities. nih.gov

In the context of antiallergic responses, the primary cellular targets are mast cells. nih.govplos.org The mechanism of action for some chromone derivatives, known as 'mast cell stabilizers', is hypothesized to involve the regulation of mast cell degranulation. nih.govresearchgate.net This process appears to be mediated by the anti-inflammatory protein Annexin-A1 (Anx-A1) and its interaction with formyl peptide receptors (FPR). nih.gov Studies have shown that certain cromones can potentiate protein kinase C (PKC) phosphorylation, which in turn leads to the phosphorylation and secretion of Anx-A1. plos.orgnih.gov This secreted Anx-A1 then acts in an autocrine or paracrine manner to suppress the release of histamine (B1213489) and other inflammatory mediators from mast cells. nih.govnih.gov

Furthermore, the ability of poly(acrylic acid) (PAA), a polymer containing the acrylic acid moiety, to adsorb proteins like fibronectin suggests a potential for interaction with the extracellular matrix. nih.gov This interaction can mediate cell adhesion through cell surface integrins, leading to cytoskeletal remodeling. nih.gov While this research was not on the specific compound , it highlights a potential pathway for acrylic acid-containing molecules to influence cell-surface interactions.

Antioxidant Activity Assessment

The antioxidant properties of chromone derivatives are primarily attributed to their ability to act as radical scavengers, neutralizing reactive oxygen species (ROS) and interrupting free radical chain reactions that can lead to cellular damage. benthamdirect.comnih.gov The core structure of the chromone ring, particularly the presence of a carbonyl group and a double bond, is important for this activity. benthamdirect.comnih.gov

The primary mechanism of action is hydrogen atom transfer (HAT), where a hydrogen atom is donated from a hydroxyl group on the chromone structure to a free radical, thereby neutralizing it. The resulting chromone radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system, which makes it less reactive and less likely to propagate further radical reactions. The presence and position of hydroxyl groups on the chromone nucleus are critical determinants of scavenging potential. benthamdirect.comnih.gov For instance, a 3',4'-dihydroxy (catechol) group in the B ring significantly enhances antioxidant activity. benthamdirect.comnih.gov

Another mechanism is single electron transfer (SET), where the chromone derivative donates an electron to the free radical, forming a radical cation. The efficiency of both HAT and SET mechanisms can be evaluated using computational methods like density functional theory (DFT), which can calculate parameters such as bond dissociation enthalpy and ionization potential. nih.gov DFT calculations on some derivatives of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one showed that the highest occupied molecular orbital (HOMO), which indicates electron-donating ability, is localized on the propenone fragment, confirming its potential for antiradical activity. eco-vector.compharmpharm.rupharmpharm.ru

A variety of in vitro assays are employed to quantify the antioxidant capacity of this compound and its derivatives. These methods assess different aspects of antioxidant action, such as radical scavenging and metal ion chelation.

One of the most common methods is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay . researchgate.netresearchgate.net This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength (around 515-517 nm), which is observed as a color change from purple to yellow. researchgate.net Studies on a series of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives demonstrated significant antiradical activity using this method. eco-vector.compharmpharm.rupharmpharm.ru

The o-phenanthroline method is used to assess the metal-chelating properties of the compounds. eco-vector.compharmpharm.rupharmpharm.ru Transition metal ions, such as iron (Fe²⁺), can catalyze the formation of reactive oxygen species. Compounds that can chelate these ions prevent them from participating in these reactions, thus exhibiting antioxidant activity.

Other relevant assays include:

Total Antioxidant Capacity (TAC): This assay, often using the phosphomolybdenum method, measures the ability of a compound to reduce Molybdenum (VI) to Molybdenum (V). nih.gov

Hydroxyl Radical Scavenging Assay: This test evaluates the ability of a compound to neutralize the highly reactive hydroxyl radical (•OH). nih.gov

Lipid Peroxidation Scavenging Assay: This method assesses the inhibition of lipid peroxidation, a key process in cellular damage initiated by free radicals. nih.gov

Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) assay: This is another spectrophotometric method used to estimate the antioxidant activity of chromone compounds. nih.govtandfonline.com

The following table summarizes the antioxidant activities of selected chromone derivatives from various studies, illustrating the effectiveness of these compounds in different in vitro assays.

Compound/Derivative ClassAssay MethodFinding
(E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivativesDPPH testCompounds exhibited significant antiradical activity. eco-vector.compharmpharm.ru
7,8-dihydroxy-2-(3'-trifluoromethyl-phenyl)-3-(3''- trifluoromethylbenzoyl)chromoneDPPH testShowed stronger radical scavenging activity (EC50 = 2.58 µM) than the reference compound Trolox (EC50 = 50.08 µM). researchgate.net
Chromone-3-carboxylic acidDPPH and Galvinoxyl assaysDemonstrated therapeutically relevant free radical scavenging ability. unideb.hu
4-Hydroxycoumarin derivativesMultiple assaysThe highest activity was observed in radical scavenging assays (DPPH, hydroxyl radical). nih.gov
Synthetic chromone derivativesFerrous ions (Fe²⁺) chelating activity testSome derivatives showed stronger metal chelating activities than butylated hydroxytoluene, vitamin E, and trolox. researchgate.net

Corrosion Inhibition Studies

This compound, also known as Chromone-3-acrylic acid (CA), and its derivatives have been identified as effective organic corrosion inhibitors. researchgate.netnajah.edu These compounds function by adsorbing onto a metal's surface, creating a protective barrier between the metal and the corrosive environment. researchgate.netresearchgate.net The effectiveness of these inhibitors is largely attributed to the presence of heteroatoms like oxygen, nitrogen, and sulfur, as well as multiple bonds in their molecular structure, which facilitate adsorption. researchgate.netinpressco.com Studies on chromone derivatives have demonstrated significant protective capabilities for metals such as low alloy steel and mild steel, particularly in acidic media like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). researchgate.netnajah.eduresearchgate.net

Experimental Methodologies for Corrosion Rate Determination

A variety of experimental techniques are employed to evaluate the performance of this compound and its derivatives as corrosion inhibitors. These methods provide quantitative data on corrosion rates and the efficiency of the inhibitors.

Gravimetric Method: This traditional technique involves measuring the weight loss of a metal coupon after immersion in a corrosive solution, with and without the inhibitor, over a specific period. ajbasweb.com It is a direct way to determine the corrosion rate and the inhibitor's efficiency. researchgate.netj-cst.org Studies on Chromone-3-acrylic acid (CA) and its derivatives showed that inhibition efficiency increased as the concentration of the inhibitor rose. researchgate.netnajah.edu For instance, gravimetric analysis of two 4-aminoantipyrine (B1666024) derivatives demonstrated that inhibition efficiencies peaked at 95.03% and 91.88% at a concentration of 0.5 mM. researchgate.net

Potentiodynamic Polarization (PDP): This electrochemical method measures the current response of a metal to a controlled change in potential. The resulting polarization curves help determine key corrosion parameters like corrosion potential (Ecorr) and corrosion current density (Icorr). jmaterenvironsci.com A decrease in Icorr signifies effective corrosion inhibition. PDP studies revealed that chromone derivatives, including this compound, typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnajah.eduresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective film formed by the inhibitor. jmaterenvironsci.comelectrochemsci.org By applying a small sinusoidal AC voltage, the impedance of the metal-electrolyte interface is measured over a range of frequencies. researchgate.net The data, often presented as Nyquist plots, can be fitted to an equivalent circuit model to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). mdpi.comresearchgate.net For chromone derivatives, EIS results consistently show an increase in Rct and a decrease in Cdl with increasing inhibitor concentration. researchgate.netnajah.eduresearchgate.net The increased Rct indicates a slowing of the corrosion rate, while the decreased Cdl suggests the formation of a thicker protective film as inhibitor molecules displace water at the metal's surface. researchgate.netmdpi.com

Atomic Force Microscopy (AFM): AFM is a high-resolution surface imaging technique used to visualize the topography of the metal surface at a nano-to-micro scale. inpressco.comd-nb.info It provides direct evidence of the inhibitor's effectiveness by comparing the surface morphology of metal samples exposed to corrosive media with and without the inhibitor. d-nb.infomdpi.com In the presence of effective inhibitors like chromone-3-acrylic acid derivatives, AFM images reveal a significantly smoother surface compared to the rough, pitted surface of an uninhibited metal. researchgate.netnajah.edu This demonstrates the formation of a stable, protective adsorbed layer. d-nb.info

TechniqueKey Parameter(s)Observation with InhibitorInference
GravimetricWeight Loss, Inhibition Efficiency (IE%)Decreased weight loss, Increased IE% with concentrationInhibitor reduces metal dissolution. researchgate.netresearchgate.net
Potentiodynamic Polarization (PDP)Corrosion Current (Icorr), Corrosion Potential (Ecorr)Decreased Icorr, Minor shift in EcorrActs as a mixed-type inhibitor, retarding both anodic and cathodic reactions. researchgate.net
Electrochemical Impedance Spectroscopy (EIS)Charge Transfer Resistance (Rct), Double Layer Capacitance (Cdl)Increased Rct, Decreased CdlFormation of a protective film that hinders charge transfer. researchgate.netelectrochemsci.org
Atomic Force Microscopy (AFM)Surface Roughness, TopographySmoother surface morphologyAdsorption of inhibitor molecules forms a protective surface layer. researchgate.netd-nb.info

Adsorption Behavior on Metal Surfaces

The efficacy of this compound and its derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto the metal surface, forming a protective film. researchgate.net This adsorption process can be understood by studying adsorption isotherms, which describe the equilibrium between the inhibitor in the solution and on the surface.

Langmuir Adsorption Isotherm: The adsorption of many chromone derivatives on metal surfaces has been found to follow the Langmuir adsorption isotherm. researchgate.netnajah.eduresearchgate.net This model assumes that the inhibitor forms a monolayer on the metal surface and that there are a fixed number of adsorption sites, each holding one adsorbate molecule. The Langmuir isotherm is described by the equation: C / θ = 1 / K_ads + C where C is the inhibitor concentration, θ is the degree of surface coverage, and K_ads is the equilibrium constant of the adsorption process. mdpi.com A linear relationship when plotting C/θ against C indicates that the adsorption process fits the Langmuir model. researchgate.net

The equilibrium constant (K_ads) is related to the standard Gibbs free energy of adsorption (ΔG°_ads), a key thermodynamic parameter that provides insight into the nature of the adsorption. It is calculated using the equation: ΔG°_ads = -RT ln(55.5 K_ads) where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution.

The value and sign of ΔG°_ads indicate the spontaneity and type of adsorption. Generally, values of ΔG°_ads around -20 kJ/mol or less negative are associated with physisorption (physical adsorption), which involves weak electrostatic interactions. Values around -40 kJ/mol or more negative suggest chemisorption (chemical adsorption), which involves the formation of coordinate or covalent bonds between the inhibitor and the metal surface. researchgate.net Studies on chromene derivatives often show ΔG°_ads values that indicate a mixed-mode adsorption process, involving both physisorption and chemisorption. researchgate.net

DerivativeK_ads (M⁻¹)ΔG°ads (kJ/mol)Adsorption Type
Chromone-3-acrylic acid (CA)Data not specifiedIndicative of mixed physisorption/chemisorptionSpontaneous, Mixed-mode[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF1C0Owz32fgjlWlzge70j0_EFTI77msTAk7TAuQ16Kj7ln1klvcJkDTguLW1HERZwXG3Tk3ix42tLQzIKXCvDRUM9oUemY7Qp3QZt5A1JDGfOKCfGjhtubaoDvofHuz5sQaFAx79Zghe1upTRbXTgcf44mef5Hk1RQ5hpGXVkV3UEgqR7tvBljPYnW-wLk1fXg66cs_Y_Fi49gD32LqZkI-iwS2EAlEIGGCbyNp-UwyDpxM155iS4N7yioFK2hccZfS5M47q9xG8wPQDMd_1qhk93mYUEZ8PKGeAbynjxps1aCKcuJUVdaWa5eI-U3FoCAZBKZZo5XjxM37_0)] najah.edu
6-hydroxy chromone-3-acrylic acid (6-OH-CA)Data not specifiedIndicative of mixed physisorption/chemisorptionSpontaneous, Mixed-mode researchgate.netnajah.edu
7-methoxy chromone-3-acrylic acid (7-Me-CA)Data not specifiedIndicative of mixed physisorption/chemisorptionSpontaneous, Mixed-mode researchgate.netnajah.edu
Generic Chromen-6-one derivativesHigh valuesNegative values indicating spontaneityPhysico-chemical adsorption researchgate.net

Theoretical Support for Inhibition Performance

Theoretical calculations, particularly quantum chemical computations based on Density Functional Theory (DFT), provide profound insights into the relationship between the molecular structure of an inhibitor and its performance. researchgate.netresearchgate.net These methods help to explain the experimental results and predict the efficiency of new potential inhibitors. scielo.brscielo.br

DFT calculations are used to determine several quantum chemical parameters for inhibitor molecules:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This parameter relates to a molecule's ability to donate electrons. A higher E_HOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency. researchgate.netscielo.br

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to a molecule's ability to accept electrons. A lower E_LUMO value suggests a greater capacity to accept electrons from the metal surface. researchgate.netscielo.br

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is an indicator of the reactivity of the inhibitor molecule. A smaller ΔE value generally corresponds to higher reactivity and thus better inhibition efficiency. researchgate.net

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface, which may lead to improved inhibition performance. researchgate.net

These theoretical calculations have been applied to chromone-3-acrylic acid and its derivatives, confirming that their molecular structures are well-suited for corrosion inhibition. researchgate.netnajah.edu The presence of oxygen atoms and the planar structure of the chromone ring facilitate strong adsorption onto the metal surface. Molecular Dynamics (MD) simulations further complement DFT by modeling the adsorption process of the inhibitor molecules on the metal surface in a simulated corrosive environment, confirming the formation of a stable and compact protective layer. researchgate.net The combination of DFT and MD simulations provides a powerful theoretical framework that supports the experimental findings and explains the mechanism of inhibition at the molecular level. researchgate.net

CompoundE_HOMO (eV)E_LUMO (eV)ΔE (eV)Inhibition Efficiency Order
Chromone-3-acrylic acid (CA)-7.07-2.734.346-OH-CA > CA > 7-Me-CA researchgate.netnajah.edu
6-hydroxy chromone-3-acrylic acid (6-OH-CA)-6.70-2.793.91(96.77%) researchgate.netnajah.edu
7-methoxy chromone-3-acrylic acid (7-Me-CA)-6.79-2.584.21(88.00%) researchgate.netnajah.edu

Structure Activity Relationship Sar Studies of E 3 4 Oxo 4h Chromen 3 Yl Acrylic Acid Analogues

Influence of Chromone (B188151) Ring Substituents on Biological Activities

The type, position, and number of substituents on the chromone's A-ring (the benzene (B151609) portion) and B-ring (the pyrone portion, though modifications here are less common) play a pivotal role in modulating the biological activities of (E)-3-(4-oxo-4H-chromen-3-yl)acrylic acid analogues. researchgate.net

Research into the antioxidant activity of these compounds has revealed significant SAR trends. A study on a series of 3-styrylchromone derivatives evaluated for their DPPH free radical scavenging ability demonstrated that the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are critical. nih.gov Specifically, certain derivatives with hydroxyl groups on the A-ring showed antioxidant activity comparable to or greater than ascorbic acid, a standard antioxidant. nih.gov For instance, compounds with hydroxyl groups at positions C-5 and C-7 of the A-ring are often potent antioxidants. scienceopen.com The presence of a catechol group (two adjacent hydroxyl groups) on the chromone ring system is also known to significantly enhance antioxidant and xanthine (B1682287) oxidase inhibitory activity. nih.govscienceopen.com

Beyond antioxidant activity, chromone ring substituents also affect anticancer properties. In studies on chromone-based chalcones designed as anti-breast cancer agents, substitutions on the benzopyran ring system were crucial for cytotoxicity against MCF-7 cells. nih.gov For example, a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides showed that different substituents on the benzamide (B126) moiety, which is attached to the chromone ring, led to varied cytotoxic and antioxidant activities. nih.gov Compound 4h from this series, featuring a specific substitution pattern, exhibited potent cytotoxicity against both A-549 (lung) and MCF-7 (breast) cancer cell lines. nih.gov

The following table summarizes the influence of representative substituents on the biological activity of chromone analogues.

Analogue Series Substituent(s) on Chromone Ring Biological Activity Observation
3-StyrylchromonesHydroxyl groups at C-5 and C-7Antioxidant (DPPH Scavenging)Potent activity, comparable to ascorbic acid. nih.govscienceopen.com
3-StyrylchromonesCatechol group on A-ringAntioxidant, XO InhibitionPotentiates inhibitory activity. nih.govscienceopen.com
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamidesVaried benzamide moieties at C-7Anticancer (Cytotoxicity)Substituents modulate potency against MCF-7 and A-549 cell lines. nih.gov
(E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-onesVarious on chromone & coumarin (B35378) ringsAntioxidant (Antiradical)The entire series of 15 compounds showed high activity against the DPPH radical. eco-vector.compharmpharm.ru

Impact of the Acrylic Acid Moiety's Stereochemistry (E-Configuration) on Activity

The geometry of the double bond in the acrylic acid side chain is a critical determinant of biological activity. The compounds discussed in relevant research are consistently the (E)-isomers (trans configuration), where the chromone ring and the carboxyl group are on opposite sides of the double bond. eco-vector.comresearchgate.net This stereochemistry is generally favored in the synthesis methods employed, such as Claisen-Schmidt or Knoevenagel condensations.

The prevalence of the (E)-configuration in biologically active styrylchromones strongly suggests its importance for molecular recognition by biological targets. researchgate.net The (E)-isomer results in a more linear, planar, and extended molecular shape compared to the (Z)-isomer (cis configuration). This extended conformation is often crucial for fitting into the long, narrow active sites of enzymes or the binding pockets of receptors. The rigidity conferred by the double bond ensures that the molecule maintains this optimal conformation for binding.

For instance, in the case of enzyme inhibition, the specific spatial arrangement of the chromone core, the acrylic linker, and the terminal functional group is essential for making precise interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with amino acid residues in the active site. The kinked structure of a (Z)-isomer would alter these distances and angles, likely leading to a significant loss of binding affinity and, consequently, a reduction or complete loss of biological activity. While direct comparative studies between the (E) and (Z) isomers of these specific acrylic acid derivatives are not extensively detailed in the cited literature, the consistent synthesis and study of the (E)-isomer underscore its accepted role as the active geometric form.

Correlative Analyses between Molecular Modifications and Biological Potency

Correlating specific molecular modifications with changes in biological potency is the ultimate goal of SAR studies. This involves understanding the physicochemical effects of structural changes and how they translate to interactions at the molecular level.

For the antioxidant activity of this compound analogues, a clear correlation exists between the presence of electron-donating groups and radical scavenging ability. Quantum-chemical calculations using density functional theory (DFT) on a series of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives provided insight into this relationship. eco-vector.compharmpharm.ru These studies showed that the Highest Occupied Molecular Orbital (HOMO), which indicates the molecule's electron-donating capacity, is primarily localized on the propenone fragment (the acrylic acid-related linker). eco-vector.compharmpharm.rupharmpharm.ru This localization confirms that this part of the molecule is key to the antiradical mechanism. Substituents on the chromone ring that increase the electron density of this propenone system, such as hydroxyl groups, can enhance the molecule's ability to donate a hydrogen atom to stabilize free radicals, thereby increasing its antioxidant potency.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on other chromone derivatives further elaborate on these correlations. mdpi.com For a series of synthetic chromone antioxidants, a molecular field analysis (MFA) model suggested that electronegative groups on a benzoyl substituent and electropositive groups on the phenyl ring of the chromone were important for activity. mdpi.com These features likely aid in stabilizing the radical intermediate formed during the scavenging process. The QSAR models also indicated that bulky substituents near certain positions, such as the C-5 position and the chromone's carbonyl group, were unfavorable for activity, highlighting the importance of steric factors in addition to electronic ones. mdpi.com

In the context of anticancer activity, molecular docking studies have helped correlate structural features with potency. For chromone derivatives targeting hormone-dependent breast cancer, in-silico analyses showed that potent compounds form specific interactions with amino acid residues within the binding cavity of the human estrogen receptor-alpha (hER-α). nih.gov Modifications that enhance these interactions, such as adding hydrogen bond donors or acceptors at key positions, lead to increased cytotoxic potency. The correlation between the calculated binding energies from docking simulations and the experimentally observed IC50 values provides a powerful tool for predicting the potency of newly designed analogues. nih.gov

Computational and Theoretical Chemistry Applications in the Study of E 3 4 Oxo 4h Chromen 3 Yl Acrylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict geometric, electronic, and magnetic properties.

Electronic Structure Analysis and Quantum Chemical Descriptors

DFT calculations are instrumental in elucidating the electronic properties of molecules. By solving the Kohn-Sham equations, DFT provides information about molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are fundamental to understanding a molecule's reactivity.

While direct DFT studies on (E)-3-(4-oxo-4H-chromen-3-yl)acrylic acid are not extensively published, research on closely related derivatives provides significant insights. For instance, DFT calculations (using the B3LYP/6-311G(d,p) basis set) on (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives have shown that the HOMO, which indicates the ability to donate electrons, is primarily localized on the propenone fragment. pharmpharm.rueco-vector.compharmpharm.ruresearchgate.net This localization suggests that this part of the molecule is the most susceptible to electrophilic attack and is key to its potential antioxidant properties. pharmpharm.rueco-vector.com

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity and stability. dntb.gov.uadergipark.org.tr These descriptors provide a quantitative basis for comparing the reactivity of different chromone (B188151) derivatives. dntb.gov.uaaminer.cn

Table 1: Key Quantum Chemical Descriptors Derived from DFT

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. dergipark.org.tr
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 The power of an atom to attract electrons to itself.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Global Softness (S) 1 / (2η) The reciprocal of hardness; indicates higher reactivity.

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. dntb.gov.ua |

This table represents typical quantum chemical descriptors calculated from HOMO and LUMO energies obtained via DFT. The values are specific to the molecule and the level of theory used.

Prediction of Adsorption Characteristics

DFT is a valuable tool for predicting how molecules will interact with and adsorb onto surfaces, such as metals or metal oxides. nih.govtandfonline.com This is critical for applications like corrosion inhibition, catalysis, and sensor development. The calculations can determine the most stable adsorption geometries and the corresponding adsorption energies (Eads).

The adsorption energy helps to distinguish between physisorption (weak, van der Waals interactions) and chemisorption (strong, covalent bonding). A typical calculation involves placing the molecule at various orientations and distances from a model of the surface (e.g., a slab of Fe(110) or Cr₂O₃) and optimizing the geometry to find the lowest energy state. mdpi.com

For a molecule like this compound, DFT could be used to study its potential as a corrosion inhibitor. The carboxylic acid and chromone ketone groups are expected to be primary sites for interaction with a metal surface. DFT calculations can reveal the nature of this bonding, including charge transfer between the molecule and the surface. nih.govtandfonline.com Studies on the adsorption of ethylene-acrylic acid on chromium oxide surfaces have confirmed bonding mechanisms including hydrogen bonding, monodentate, and bidentate coordination, which could be analogous. nih.gov

Table 2: Hypothetical DFT Results for Adsorption on an Iron Surface

Adsorption Site Orientation Adsorption Energy (Eads) [kcal/mol] Key Interacting Atoms
Top Parallel to surface -25.4 O (carboxyl), O (keto)
Bridge Perpendicular -18.7 O (carboxyl)

| Hollow | Parallel to surface | -22.1 | O (carboxyl), O (keto) |

This table is a conceptual representation of data that would be generated from a DFT study on adsorption characteristics. The values are illustrative and not based on experimental data for the specific compound. au.dk

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD provides a detailed view of the dynamic behavior of a system, offering insights into conformational changes, stability, and interactions at an atomistic level.

Modeling of Interfacial Interactions (e.g., Adsorption on Metal Surfaces)

While DFT is excellent for calculating the energies of static systems, MD simulations are used to explore the dynamic behavior of a molecule at an interface. escholarship.orgglobethesis.com For example, an MD simulation could model this compound in a solution (e.g., water with corrosive ions) interacting with a metal surface. mdpi.com

These simulations can reveal:

The preferred orientation of the molecule on the surface over time.

The formation and breaking of hydrogen bonds with water molecules.

The displacement of water and corrosive ions from the surface by the inhibitor molecule.

The diffusion characteristics of the molecule along the surface. escholarship.org

Such simulations are computationally intensive but provide a powerful link between the molecular properties and the macroscopic behavior of a system, such as the effectiveness of a corrosion-inhibiting layer. globethesis.com

Conformational Analysis and Stability Predictions

A molecule's three-dimensional shape (conformation) is critical to its function. This compound has several rotatable bonds, allowing it to adopt various conformations. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable (lowest energy) conformations. lp.edu.uanih.gov

By simulating the molecule in a solvent like water or ethanol (B145695) over a period of nanoseconds to microseconds, researchers can observe its flexibility and the relative stability of different shapes. acs.orgrsc.org This information is vital for understanding how the molecule might fit into the active site of a protein (as in drug design) or how it packs in a solid state (as in materials science). acs.org The simulations can track parameters like root-mean-square deviation (RMSD) to quantify the stability of the molecule's structure over time. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is a cornerstone of drug discovery and is used to screen virtual libraries of compounds against a biological target.

For this compound, docking studies could be employed to predict its binding affinity and mode of interaction with various enzymes or receptors. The chromone scaffold is present in many biologically active compounds, and its derivatives have been investigated as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.govnih.govmdpi.com

A typical docking study involves:

Obtaining the 3D crystal structure of the target protein from a database (e.g., the Protein Data Bank).

Generating a 3D conformation of the ligand, this compound.

Using a docking algorithm to systematically place the ligand in the protein's active site in numerous orientations.

Scoring each pose based on a scoring function that estimates the binding free energy. The lower the energy score, the more favorable the interaction.

For example, studies on other N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides have used molecular docking to investigate their potential as anticancer agents by targeting the HERA protein. nih.govresearchgate.net The results identified key hydrogen bonds and hydrophobic interactions responsible for binding and provided a rationale for the observed cytotoxic activity. nih.govresearchgate.net

Table 3: Example Molecular Docking Results for a Chromone Derivative (Compound 4h) with HERA Protein

Parameter Value/Residues
Binding Energy (kcal/mol) -9.6
Interacting Amino Acid Residues LYS 132, LYS 135, ASP 198, GLU 200

| Type of Interactions | Hydrogen Bonding, Pi-Alkyl, Pi-Cation |

Data adapted from a study on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, illustrating typical output from a molecular docking investigation. nih.govresearchgate.net

Estimation of Binding Affinities and Interaction Modes

Similarly, there is a lack of published data regarding the computationally estimated binding affinities (such as binding energy or Ki values) and specific interaction modes for this compound with Tyrosyl-t-RNA synthetase and Nitric Oxide Synthase. Without such studies, it is not possible to provide quantitative predictions of its inhibitory potential or to describe the precise nature of its binding within the active sites of these enzymes.

Future Research Directions and Potential Academic Applications in Medicinal Chemistry

Exploration of Advanced Synthetic Routes and Novel Derivatization Strategies

Future research should focus on developing more efficient and environmentally benign synthetic methodologies for (E)-3-(4-oxo-4H-chromen-3-yl)acrylic acid and its derivatives. While the Knoevenagel condensation of 3-formylchromones with malonic acid is a standard method for creating the acrylic acid backbone, there is room for optimization. researchgate.net Exploring alternative catalysts and reaction conditions could improve yields and reduce reaction times.

A significant area for future work lies in the exploration of novel derivatization strategies. The carboxylic acid group and the chromone (B188151) scaffold are ripe for modification to generate libraries of new compounds with potentially enhanced biological activities.

Ultrasound-Assisted Synthesis : Research has demonstrated that ultrasound irradiation can be a convenient and facile methodology for synthesizing derivatives, such as 3-(4-oxo-4H-chromen-3-yl)acrylic acid hydrazides. nih.gov This environmentally friendly approach significantly shortens reaction times and is an excellent candidate for broader application in synthesizing a variety of amide and ester derivatives. researchgate.netresearchgate.net

Molecular Hybridization : A promising strategy involves the molecular hybridization of the core compound with other known bioactive molecules. For instance, coupling the acrylic acid moiety with isoniazid (B1672263), an antimycobacterial agent, has been explored to create hybrid molecules. researchgate.net This approach could be extended to other therapeutic agents to develop compounds with dual or synergistic activities.

Condensation Reactions : The condensation of substituted 3-formylchromones with compounds containing active methylene (B1212753) groups, such as 3-acetylcoumarins, has yielded chalcone-like derivatives with interesting properties. eco-vector.compharmpharm.ru Further exploration of different active methylene compounds could lead to a diverse range of novel structures. However, researchers must consider the high reactivity of the C(2) position in the 3-formylchromone precursor, which can lead to pyrone ring-opening in the presence of even weak nucleophiles. eco-vector.compharmpharm.ru

Table 1: Overview of Synthetic Strategies for Derivatization
MethodReactantsKey FeaturesResulting DerivativesReference
Knoevenagel Condensation / Ultrasound-Assisted Coupling3-formylchromones, malonic acid, isoniazideEnvironmentally benign, short reaction times, excellent yieldsAcrylic acid hydrazides researchgate.netnih.gov
Acid-Catalyzed CondensationSubstituted 3-formylchromones, 3-acetylcoumarinsCreation of complex chalcone-like structures(E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives eco-vector.compharmpharm.ru

In-depth Mechanistic Elucidation of Biological Activities

While preliminary studies have highlighted the antioxidant potential of derivatives, a deeper understanding of their mechanisms of action is required. pharmpharm.ru Future studies should aim to move beyond initial screening to detailed mechanistic investigations.

Antioxidant Activity : Derivatives of the parent compound have demonstrated significant antiradical activity in vitro, as confirmed by DPPH tests. eco-vector.compharmpharm.ru Quantum-chemical calculations suggest that the highest occupied molecular orbital (HOMO), which exhibits electron-donating properties, is localized on the propenone fragment, confirming the likelihood of antiradical properties. pharmpharm.ru Future research could use techniques like electron spin resonance (ESR) spectroscopy to identify the specific radical species scavenged and to elucidate the kinetics of the antioxidant reactions.

Multi-Target Ligands for Neurodegenerative Diseases : Researchers have designed and synthesized N'-(4-oxo-4H-chromen-3-yl)methylene propanehydrazide derivatives as potential multi-target directed ligands (MTDLs) for Alzheimer's disease. dergipark.org.tr These compounds have shown promise as dual cholinesterase inhibitors (inhibiting both acetylcholinesterase and butyrylcholinesterase) and also possess metal-chelating properties for ions like Cu(II), Fe(II), and Zn(II). dergipark.org.tr In-depth studies are needed to characterize the enzyme kinetics and the coordination chemistry of the metal complexes to optimize this multi-target activity.

Antiproliferative Effects : Related acrylic acid derivatives have demonstrated potent cytotoxic effects against cancer cell lines, such as MDA-MB-231. researchgate.net These compounds were found to inhibit β-tubulin polymerization, induce cell cycle arrest at the G2/M phase, and trigger apoptosis. researchgate.net Investigating whether this compound and its derivatives share this mechanism could open a new therapeutic avenue.

Development of this compound as a Chemical Probe or Lead Compound

The structural framework of this compound is an excellent starting point for drug discovery programs. Its versatility allows for systematic structural modifications to optimize potency and selectivity for various biological targets.

Lead Compound for Drug Discovery : The core structure can serve as a lead compound for developing novel therapeutics. For example, related coumarin-based acrylic acids have been investigated as selective estrogen receptor down-regulators (SERDs), demonstrating the potential of this chemical class to interact with nuclear receptors. nih.gov By creating a focused library of derivatives and screening them against a panel of biological targets, new lead compounds for various diseases, from cancer to inflammatory disorders, could be identified.

Chemical Probes : Synthesizing derivatives with specific tags (e.g., fluorescent labels, biotin) could generate chemical probes. These tools would be invaluable for studying biological systems by allowing researchers to visualize the subcellular localization of the compound, identify binding partners through pull-down assays, and better understand its mechanism of action at a molecular level.

Investigation of Synergistic Effects with Other Bioactive Molecules

The potential for this compound derivatives to act synergistically with existing drugs is a compelling area of future research. The antioxidant and anti-inflammatory properties inherent in many flavonoid-like structures could complement the action of other therapeutic agents.

For instance, the synergistic activity of acrylic acid in combination with antimycobacterial agents like isoniazid and rifampicin (B610482) has been reported, suggesting that it can enhance the efficacy of conventional drugs. researchgate.net This provides a rationale for exploring combinations of this compound derivatives with other therapeutic agents. Such combinations could potentially lower the required dose of a cytotoxic or antimicrobial agent, thereby reducing side effects and combating drug resistance. Future studies should involve in vitro and in vivo models to systematically evaluate these potential synergistic interactions.

Broader Academic and Research Applications Beyond Medicinal Chemistry (e.g., as Precursors in Material Science)

The utility of this compound is not limited to medicinal chemistry. The acrylic acid moiety is a vinyl monomer that can participate in polymerization reactions, opening up applications in material science.

Polymer Synthesis : Acrylic acid and its esters are fundamental building blocks for a wide range of polymers and plastics. mdpi.com The chromone unit can be incorporated into polymer chains as a pendant group, potentially imparting unique properties such as UV absorption, fluorescence, or altered mechanical and thermal characteristics. Research into the polymerization of this compound or its simple ester derivatives could lead to novel functional materials.

Bio-based Composites : There is a growing trend toward developing sustainable materials by combining synthetic polymers with biopolymers. mdpi.com Waterborne acrylic dispersions are often blended with natural polymers like cellulose, starch, or proteins to create bio-composites with enhanced properties. mdpi.com Derivatives of this compound could be used as functional monomers or cross-linking agents in these hybrid systems to create new materials for coatings, adhesives, or other applications. The chromone structure could add value by improving the thermal stability or providing antioxidant properties to the final material.

Table 2: List of Chemical Compounds
Compound Name
This compound
3-formylchromone
Malonic acid
3-(4-oxo-4H-chromen-3-yl)acrylic acid hydrazide
Isoniazid
3-acetylcoumarin
(E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one
N'-(4-oxo-4H-chromen-3-yl)methylene propanehydrazide
(E)-3-[4-(2-Oxo-3-aryl-chromen-4-yl)oxyphenyl]acrylic Acid
Rifampicin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.